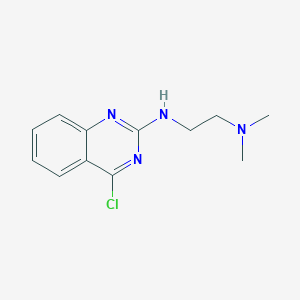

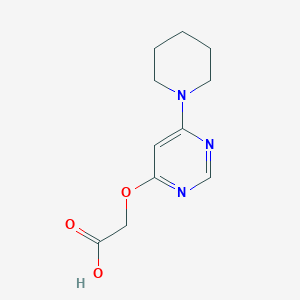

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, often involves the use of organolithium reagents . The reaction mixture is quenched with a molar equivalent of water to produce the dihydropyrimidine. This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

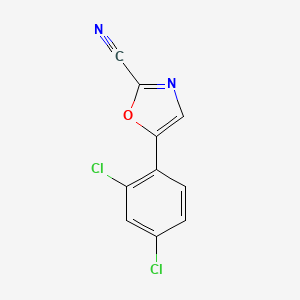

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a phenylethyl group attached to the pyrimidine ring.Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to undergo various chemical reactions. For instance, they can react with N-methylpiperazine through a highly regioselective process, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties and Structural Analysis

Research has focused on the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. These compounds are notable for their promising applications in medicine and nonlinear optics fields. Detailed studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have shown that these derivatives possess considerable nonlinear optical (NLO) character, making them suitable for optoelectronic applications. The research emphasizes the importance of these compounds in developing new materials with enhanced NLO properties (Hussain et al., 2020).

Synthesis and Characterization of Pyrimidine Derivatives

Novel synthetic routes have been explored for various pyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine. These studies involve the preparation of compounds that could serve as intermediates for further chemical transformations, potentially leading to substances with pharmacological properties. Such research underlines the versatility of pyrimidine derivatives in synthesizing new compounds with potential medicinal applications (Ogurtsov & Rakitin, 2021).

Medicinal Chemistry and Pharmacological Potential

Pyrimidine derivatives have been extensively studied for their medicinal chemistry applications, focusing on their role in biological processes and potential as analgesic and anti-inflammatory agents. The synthesis of novel pyrimidine derivatives and their pharmacological evaluations have revealed that certain modifications in the pyrimidine core can lead to improved anti-inflammatory and analgesic activities. These findings contribute to the ongoing search for new therapeutic agents (Muralidharan, James Raja, & Asha Deepti, 2019).

Supramolecular Chemistry and Co-crystal Formation

The design of co-crystals involving aminopyrimidines and various carboxylic acids, including derivatives of this compound, has been a significant area of interest. These studies aim at understanding the supramolecular architectures formed through hydrogen bonding and other non-covalent interactions. The research highlights the potential of these co-crystals in forming stable structures with specific properties, paving the way for their application in material science and pharmaceutical formulation (Ebenezer, Muthiah, & Butcher, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The future directions for “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, there is interest in the development of new pyrimidine compounds with different biological profiles . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of future research .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the amino-terminal of newly synthesized proteins.

Mode of Action

It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function

Result of Action

Given its interaction with methionine aminopeptidase 1, it can be hypothesized that it may affect protein synthesis and processing at the cellular level .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine participates in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. Additionally, it interacts with proteins like tumor necrosis factor-alpha (TNF-α), modulating inflammatory responses. These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting NF-κB activation, the compound reduces the expression of pro-inflammatory cytokines. Furthermore, it impacts gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmission. Additionally, the compound interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. These molecular interactions contribute to its neuroprotective and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods. It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound’s effects on cellular function, such as reduced inflammation and oxidative stress, persist over time, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion. The compound’s metabolism affects metabolic flux and alters the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. The compound’s localization is influenced by post-translational modifications, such as phosphorylation and acetylation, which direct it to specific cellular compartments. These modifications play a crucial role in regulating its biochemical activity .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNAMNKOOMVIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)